5,7-Dimethylindoline
Overview
Description
5,7-Dimethylindoline: is an organic compound with the molecular formula C10H13N . It is a derivative of indoline, characterized by the presence of two methyl groups at the 5th and 7th positions of the indoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,7-Dimethylindoline can be synthesized through several methods. One common approach involves the reduction of 5,7-dimethylindole using sodium cyanoborohydride in the presence of acetic acid . The reaction is typically carried out at a temperature of around 10°C for one hour, resulting in a yield of approximately 73% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods used in research laboratories can be scaled up for industrial applications. The key factors in industrial production would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethylindoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound-2,3-dione.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: Electrophilic substitution reactions can occur at the indoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium cyanoborohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed:
Oxidation: this compound-2,3-dione.
Reduction: Various reduced derivatives of this compound.
Substitution: Substituted indoline derivatives with different functional groups.
Scientific Research Applications
Chemistry: 5,7-Dimethylindoline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. These compounds are tested for their ability to inhibit the growth of various microorganisms and cancer cell lines .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. Research is ongoing to explore their efficacy as drugs for treating neurodegenerative diseases, infections, and other medical conditions .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5,7-dimethylindoline and its derivatives depends on the specific biological or chemical contextFor example, some derivatives may inhibit enzyme activity by binding to the active site, while others may interact with DNA to modulate gene expression .
Comparison with Similar Compounds
5,7-Dimethylindole: A precursor in the synthesis of 5,7-dimethylindoline.
5,7-Dimethylisatin:
Indoline: The parent compound of this compound, widely used in organic synthesis.
Uniqueness: this compound is unique due to the presence of two methyl groups at specific positions on the indoline ring. This structural feature imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5,7-dimethyl-2,3-dihydro-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-7-5-8(2)10-9(6-7)3-4-11-10/h5-6,11H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJPUSULAUOJQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)CCN2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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